molecular formula C9H17NO B14255923 1,3-Diethylpiperidin-2-one CAS No. 321746-33-2

1,3-Diethylpiperidin-2-one

Cat. No.: B14255923
CAS No.: 321746-33-2
M. Wt: 155.24 g/mol
InChI Key: DAUWWJCGVBCLKR-UHFFFAOYSA-N
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Description

1,3-Diethylpiperidin-2-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired piperidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3-Diethylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups provide different steric and electronic effects compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

321746-33-2

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,3-diethylpiperidin-2-one

InChI

InChI=1S/C9H17NO/c1-3-8-6-5-7-10(4-2)9(8)11/h8H,3-7H2,1-2H3

InChI Key

DAUWWJCGVBCLKR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1=O)CC

Origin of Product

United States

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